Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane
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Overview
Description
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is a complex organosilicon compound It features a silicon atom bonded to a dimethyl group, a 1-phenylethoxy group, and a 2-(trimethylsilyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane typically involves the reaction of appropriate silane precursors with phenyl and trimethylsilyl groups. One common method involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the silane precursor, followed by the addition of the phenylethoxy group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
Scientific Research Applications
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The phenylethoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl and phenylethoxy groups.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylethoxy group.
Diphenylsilane: Features two phenyl groups bonded to silicon
Uniqueness
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in specialized applications where both stability and reactivity are required.
Properties
CAS No. |
63836-82-8 |
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Molecular Formula |
C19H28OSi2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
dimethyl-(1-phenylethoxy)-(2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C19H28OSi2/c1-16(17-12-8-7-9-13-17)20-22(5,6)19-15-11-10-14-18(19)21(2,3)4/h7-16H,1-6H3 |
InChI Key |
WWMNEFTWNBNSRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2[Si](C)(C)C |
Origin of Product |
United States |
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